Adenosine, N-cyclopentyl-2'-deoxy-
Overview
Description
Adenosine, N-cyclopentyl-2’-deoxy- is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of adenosine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-cyclopentyl-2’-deoxy- typically involves the modification of adenosine or its derivatives. One common method includes the Vorbrüggen glycosylation, where a protected sugar is coupled with a purine base under acidic conditions . The reaction conditions often require the use of catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods, which offer higher specificity and yield compared to traditional chemical synthesis . Enzymatic methods utilize nucleoside phosphorylases and kinases to catalyze the formation of the nucleoside analog from simpler precursors.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-cyclopentyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.
Scientific Research Applications
Adenosine, N-cyclopentyl-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiac arrhythmias, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference compound in analytical chemistry
Mechanism of Action
The primary mechanism of action of Adenosine, N-cyclopentyl-2’-deoxy- involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes . By binding to these receptors, the compound can modulate various signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to effects such as reduced heart rate, vasodilation, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The natural nucleoside with similar receptor interactions but lower stability.
2-Chloro-N6-cyclopentyladenosine: Another synthetic analog with higher selectivity for A1 receptors.
8-Cyclopentyl-1,3-dipropylxanthine: An antagonist of adenosine receptors, used to study receptor functions.
Uniqueness
Adenosine, N-cyclopentyl-2’-deoxy- is unique due to its enhanced stability and selectivity for adenosine receptors. These properties make it a valuable tool in both research and potential therapeutic applications, offering advantages over natural adenosine and other analogs.
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-6-11-10(22)5-12(23-11)20-8-18-13-14(16-7-17-15(13)20)19-9-3-1-2-4-9/h7-12,21-22H,1-6H2,(H,16,17,19)/t10-,11+,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGZTYNASPQLSI-QJPTWQEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434677 | |
Record name | (2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170711-45-2 | |
Record name | (2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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